molecular formula C17H14F2N4O B609137 ML297

ML297

カタログ番号: B609137
分子量: 328.32 g/mol
InChIキー: IEKSMUSSYJUQMY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路と反応条件

ML297は、尿素誘導体の形成を含む多段階プロセスによって合成されます。主な手順には以下が含まれます。

工業生産方法

This compoundの具体的な工業生産方法は広く文書化されていませんが、合成は一般的に、大規模生産のために最適化された実験室規模の手順に従います。 これには、高収率と高純度を確保するために、自動反応器と精製システムの使用が含まれます .

化学反応の分析

反応の種類

ML297は主に以下を行います。

一般的な試薬と条件

主な生成物

科学研究への応用

This compoundは、科学研究において幅広い用途があります。

特性

IUPAC Name

1-(3,4-difluorophenyl)-3-(5-methyl-2-phenylpyrazol-3-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N4O/c1-11-9-16(23(22-11)13-5-3-2-4-6-13)21-17(24)20-12-7-8-14(18)15(19)10-12/h2-10H,1H3,(H2,20,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEKSMUSSYJUQMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)NC2=CC(=C(C=C2)F)F)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the primary molecular target of ML297?

A1: this compound selectively activates GIRK channels, specifically those containing the GIRK1 subunit. [, ]

Q2: How does this compound interact with GIRK channels?

A2: this compound directly activates GIRK channels through a mechanism that requires phosphatidylinositol-4,5-bisphosphate (PIP2) but is distinct from G protein-dependent activation. It binds to specific amino acids (F137 and D173) within the GIRK1 subunit, triggering channel opening. [, , ]

Q3: What are the downstream effects of this compound-mediated GIRK channel activation?

A3: this compound activation of GIRK channels leads to membrane hyperpolarization, decreased neuronal excitability, and reduced neurotransmitter release. [, , , ]

Q4: How does this compound differ from other compounds that modulate GIRK channel activity, like baclofen?

A4: Unlike GABA-B receptor agonists like baclofen, which indirectly activate GIRK channels via G-protein signaling, this compound directly gates the channel. This compound demonstrates a more targeted effect on postsynaptic membranes, potentially leading to fewer side effects. []

Q5: Does this compound affect synaptic plasticity?

A5: Yes, research indicates that this compound can modulate synaptic plasticity. Both the enhancement and inhibition of GIRK channel activity by this compound can alter the induction and maintenance of long-term synaptic plasticity, highlighting the importance of tightly regulated GIRK activity for normal cognitive function. [, ]

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C17H14F2N4O, and its molecular weight is 328.32 g/mol. [, ]

Q7: Is there spectroscopic data available for this compound?

A7: While specific spectroscopic details are not provided in the provided research papers, the synthesis and characterization of this compound suggest the utilization of standard spectroscopic techniques like NMR and mass spectrometry. []

Q8: Does this compound have any known catalytic properties?

A8: this compound is not described as possessing catalytic properties. Its primary mode of action involves binding and modulating the activity of GIRK channels. [, , ]

Q9: Have computational methods been used to study this compound and its interactions?

A9: Yes, molecular dynamics simulations have been employed to investigate the binding of this compound and its analogs to GIRK channels. These simulations provide insights into the molecular mechanisms of channel activation and the structural basis for the compound's selectivity. []

Q10: How do structural modifications of this compound affect its activity and selectivity?

A10: Studies utilizing molecular modeling and chemical modifications of this compound have identified key structural elements crucial for its interaction with GIRK channels. Specific amino acid residues in the channel's binding pocket and the chemical structure of the compound influence its potency and selectivity. [, ]

Q11: Are there any specific formulation strategies used to improve the stability, solubility, or bioavailability of this compound?

A11: While specific formulation strategies are not detailed in the provided research, the development of this compound as a potential therapeutic suggests efforts to optimize its delivery and bioavailability.

Q12: What in vitro models have been used to study the effects of this compound?

A12: Researchers have used various in vitro models, including cell lines expressing GIRK channels, hippocampal slices, and primary cultures of neurons, to investigate the electrophysiological effects of this compound on cellular excitability, synaptic transmission, and plasticity. [, , , ]

Q13: What are the key findings from in vivo studies using this compound?

A13: Animal studies have shown that systemic and intracranial administration of this compound can modulate a range of behaviors, including anxiety-related behaviors, sleep architecture, and memory consolidation. [, , , , ]

Q14: Has this compound been tested in clinical trials?

A14: There is no mention of completed clinical trials for this compound in the provided research.

Q15: What is known about the toxicological profile of this compound?

A15: While specific toxicological data is not presented in the provided research, studies indicate that this compound does not appear to induce sedation or addiction-related behaviors in mice, which are common side effects of some other drugs targeting similar pathways. [, ] Further research and preclinical safety assessments would be required to fully elucidate its toxicological profile.

Q16: Have any specific drug delivery strategies been explored for this compound?

A16: While the research does not explicitly mention specific drug delivery approaches for this compound, the successful intracranial administration suggests its ability to cross the blood-brain barrier, at least to some extent. []

Q17: What analytical techniques were used to characterize and study this compound?

A17: While specific details are not provided, the research implies the use of techniques such as electrophysiology (patch-clamp), behavioral assays (e.g., elevated plus maze, fear conditioning), immunohistochemistry, and molecular biology methods (e.g., western blotting, RT-qPCR) to investigate the effects and mechanisms of this compound. [, , , , ]

Q18: What research tools and resources have been instrumental in studying this compound?

A18: The research highlights the importance of tools such as electrophysiology equipment, animal models (specifically mice), viral vectors for gene delivery, and pharmacological agents for manipulating GIRK channel activity. [, , , ]

Q19: What is the significance of this compound in the field of GIRK channel research?

A19: this compound represents a significant advancement in GIRK channel pharmacology as the first potent and selective activator of these channels. Its discovery has provided a valuable tool for investigating the physiological and potential therapeutic roles of GIRK channels in various neurological and cardiovascular conditions. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。